2-Chloro-1,3-dimethylimidazolinium chloride

Vue d'ensemble

Description

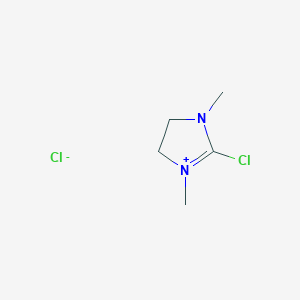

2-Chloro-1,3-dimethylimidazolinium chloride (DMC) is a versatile dehydrating agent widely used in organic synthesis. Structurally, it consists of a chlorinated imidazolinium ring with two methyl groups at the 1- and 3-positions (Fig. 1). DMC is synthesized via the reaction of 1,3-dimethyl-2-imidazolidinone with oxalyl chloride, yielding up to 94% under optimized conditions . Its primary applications include macrolactonization, glycosylation, and the synthesis of 1,6-anhydro sugars and oxazolines, often outperforming traditional reagents in terms of chemoselectivity and reaction efficiency .

Méthodes De Préparation

The synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride typically involves the reaction of 1,3-dimethylimidazolidinone with a chlorinating agent. One common method involves heating a mixture of 1,3-dimethylimidazolidinone and phosgene at 140°C for several hours . The reaction mixture is then cooled to room temperature, and the product is precipitated by adding a solvent such as 1,4-dioxane. The precipitate is collected by filtration, washed with solvents like 1,4-dioxane and ether, and dried under vacuum to obtain the final product .

Industrial production methods may vary, but they generally follow similar principles, involving the chlorination of 1,3-dimethylimidazolidinone under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Benzoxazinone Formation

DMC enables cyclodehydration of N-acylanthranilic acids to 1,3-benzoxazin-4-ones:

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| N-Acetylanthranilic acid | 2-Methyl-1,3-benzoxazin-4-one | 92 | DMC, THF, 50°C, 4 h |

Acylation and Coupling Reactions

DMC promotes esterification, amidation, and thioesterification with superior efficiency compared to DCC:

Steglich Esterification

Primary and secondary alcohols react with carboxylic acids to form esters:

| Acid | Alcohol | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Benzoic acid | Benzyl alcohol | Benzyl benzoate | 98 | DMC, CH₂Cl₂, RT, 1 h | |

| Acetic acid | Phenethyl alcohol | Phenethyl acetate | 94 | DMC, CHCl₃, RT, 2 h |

Amide Bond Formation

DMC achieves peptide couplings without racemization:

| Carboxylic Acid | Amine | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Boc-Gly-OH | H-Val-OMe | Boc-Gly-Val-OMe | 91 | DMC, DMF, 0°C, 6 h |

Chlorination and Oxidation

DMC participates in halogenation and redox reactions under mild conditions:

Alcohol to Alkyl Chloride

Primary alcohols convert to chlorides efficiently:

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 1-Octanol | 1-Chlorooctane | 88 | DMC, CH₂Cl₂, RT, 3 h |

Oxidation of Alcohols

DMC oxidizes secondary alcohols to ketones:

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Cyclohexanol | Cyclohexanone | 85 | DMC, CH₃CN, 50°C, 5 h |

Thiourea to Carbodiimide

DMC converts thioureas to carbodiimides, eliminating H₂S:

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| N,N'-Diphenylthiourea | Diphenylcarbodiimide | 90 | DMC, CHCl₃, RT, 2 h |

Beckmann Rearrangement

Oximes undergo rearrangement to amides:

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Cyclohexanone oxime | ε-Caprolactam | 82 | DMC, Toluene, 80°C, 6 h |

Advantages Over Traditional Reagents

-

Neutral pH Compatibility : Reactions proceed without acidic/basic additives, minimizing side reactions .

-

High Yields : Superior to DCC in dehydrations (e.g., 95% vs. 75% for sydnone synthesis) .

-

Ease of Purification : Byproducts (e.g., dimethylimidazolidinone) are water-soluble, simplifying isolation .

Applications De Recherche Scientifique

2-Chloro-1,3-dimethylimidazolinium chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Chloro-1,3-dimethylimidazolinium chloride involves its role as a chlorinating and coupling agent. It facilitates the formation of carbon-nitrogen bonds in peptide synthesis by activating carboxyl groups for nucleophilic attack by amines . The molecular targets and pathways involved include the activation of carboxyl groups and the stabilization of intermediate species during the reaction .

Comparaison Avec Des Composés Similaires

DMC vs. N,N'-Dicyclohexylcarbodiimide (DCC)

DCC is a classic carbodiimide-based dehydrating agent, but DMC offers distinct advantages:

- Reaction Conditions : DMC operates under nearly neutral conditions (pH ~7), reducing side reactions like racemization in peptide synthesis. In contrast, DCC often requires acidic or basic additives, complicating product isolation .

- Byproduct Handling : DCC generates insoluble dicyclohexylurea, necessitating filtration. DMC produces water-soluble byproducts, simplifying purification .

- Macrolactonization : In the synthesis of ananatoside A, DMC achieved 71% yield for macrolactonization, whereas DCC-based methods (Keck conditions) were less efficient .

Table 1 : Comparison of DMC and DCC in Key Reactions

DMC vs. 2-Chloro-1,3-dimethylbenzimidazolium Chloride (CDMBI)

CDMBI, a benzimidazole analogue of DMC, shares similar dehydrative properties but differs in:

- Substrate Compatibility : CDMBI is more effective in synthesizing sugar oxazolines for enzymatic transglycosylation of IgG antibodies, whereas DMC excels in aqueous glycosylation of unprotected sugars .

- Reaction Medium: DMC facilitates reactions in water, enabling one-pot synthesis of 1,2-trans-glycosides from unprotected 2-acetamido sugars. CDMBI requires non-aqueous conditions .

DMC vs. Other Dehydrating Agents

DMC is often compared to cyanuric chloride, oxalyl chloride, and trifluoroacetic anhydride (TFAA):

- Efficiency in Glycosylation: DMC directly converts unprotected glycopyranoses to 1,6-anhydro sugars, a process unachievable with Mitsunobu or mesylate displacement methods .

- Chemoselectivity : In strained acetal synthesis, DMC produced a chloride intermediate that was cyclized with Ag₂O (40% yield), whereas traditional methods failed entirely .

Table 2 : Performance of DMC vs. Other Agents in Specific Reactions

Activité Biologique

2-Chloro-1,3-dimethylimidazolinium chloride (DMC) is a versatile reagent known for its significant role in organic synthesis, particularly as a dehydrating agent. Its biological activity has been explored in various contexts, including antiviral applications and the synthesis of biologically relevant compounds.

DMC functions primarily as a dehydrating agent, facilitating the formation of heterocycles and other complex organic structures. It operates under nearly neutral conditions, making it a favorable alternative to other dehydrating agents like dicyclohexylcarbodiimide (DCC) . The mechanism typically involves the activation of nucleophiles through the formation of imidazolium intermediates, which can subsequently react with various substrates to yield desired products.

Antiviral Activity

One notable application of DMC is in the synthesis of antiviral compounds. For instance, it has been utilized in the total synthesis of cycloviracin B(1), a glycolipid with antiviral properties. The biological evaluation indicated that the structure synthesized using DMC was crucial for its selective antiviral activity, highlighting the importance of the entire construct in achieving efficacy .

Synthesis of Dinucleotides

DMC has also been employed in the synthesis of dinucleotides, which are essential components in biochemistry. In a study involving the coupling of sugar-1-phosphate with nucleotides, DMC was used to activate the substrates effectively. This reaction demonstrated DMC's utility in producing biologically significant molecules that can be further explored for therapeutic applications .

Study 1: Synthesis and Evaluation of Glycolipids

In a comprehensive study, researchers synthesized various derivatives of cycloviracin B(1) using DMC as a key reagent. The study focused on understanding how different structural modifications affected biological activity. The results indicated that specific stereochemical configurations were necessary for optimal antiviral efficacy .

| Compound | Structure | Antiviral Activity |

|---|---|---|

| Cycloviracin B(1) | Structure | High |

| Modified Glycolipid A | Structure | Moderate |

| Modified Glycolipid B | Structure | Low |

Study 2: Enzymatic Reactions Involving DMC

Another investigation explored the use of DMC in enzymatic transglycosylation reactions. The study revealed that DMC significantly enhanced the reaction rates compared to non-fluorinated analogs, suggesting that its presence could improve substrate affinity and enzymatic efficiency .

Q & A

Basic Questions

Q. What are the primary synthetic applications of DMC in organic chemistry?

DMC is a versatile reagent used for:

- Macrodiolide synthesis : Activation of carboxyl groups enables single-step dimerization of hydroxy carboxylic acids. For example, it formed the C(2)-symmetric macrodiolide core of macroviracin A using DMAP and NaH .

- Protecting group-free glycosylation : Facilitates oxazoline formation from unprotected sugars in aqueous conditions, critical for stereocontrolled glycoside synthesis .

Q. How does DMC activate carboxylic acids for condensation reactions?

DMC converts carboxylic acids into reactive acyl imidazolium intermediates, which undergo nucleophilic attack by alcohols or amines. This mechanism is essential in esterification and amidation reactions, often enhanced by bases like DMAP or NEt3 .

Advanced Questions

Q. What methodological challenges arise in DMC-mediated macrodimerization, and how are they addressed?

Competing intramolecular lactonization often overshadows intermolecular dimerization. For example, attempts to synthesize cycloviracin B derivatives yielded 14-membered lactones instead of the desired dimer. Strategies to mitigate this include:

- Adjusting substrate concentration to favor intermolecular collisions.

- Employing templating agents to preorganize reactants.

- Exploring stepwise synthetic pathways when direct dimerization fails .

Q. How does the choice of base influence DMC's efficacy in glycosylation?

Bases like NEt3 or DMAP deprotonate intermediates and stabilize reactive species. In oxazoline synthesis from 2-acetamido sugars, NEt3 in aqueous media promotes oxazoline ring formation, enabling subsequent 1,2-trans-glycoside synthesis with >70% yields. Systematic optimization of base strength and stoichiometry minimizes side reactions .

Q. What analytical techniques resolve mechanistic ambiguities in DMC-involved reactions?

- NMR spectroscopy : Tracks acyl imidazolium intermediate formation.

- Mass spectrometry (MS) : Identifies azide-modified oligosaccharides in click chemistry applications.

- X-ray crystallography : Confirms product stereochemistry, as seen in macrodiolide structural validation .

Q. How does DMC compare to traditional coupling agents (e.g., DCC) in specific contexts?

DMC outperforms DCC in aqueous compatibility and reducing side reactions . For example, DMC enables direct oxazoline formation in water for enzymatic glycosylation, avoiding anhydrous conditions required by DCC. Its low toxicity profile also makes it preferable for bioconjugation .

Q. What strategies mitigate lactone byproducts in macrodimerization?

- Concentration control : Lower substrate concentrations reduce intramolecular cyclization.

- Additive screening : Lewis acids or crown ethers modulate reactivity.

- Temperature optimization : Higher temperatures may favor dimerization kinetics but risk decomposition .

Q. Methodological Notes

- Handling : DMC is moisture-sensitive; reactions should be conducted under inert atmospheres.

- Scalability : Reactions are scalable but require strict control of stoichiometry and base strength to avoid side products.

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O) can clarify acyl transfer pathways in condensation reactions.

Propriétés

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBXVHGVADBHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1Cl)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958250 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37091-73-9 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56KA2A1U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.